N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide: is a synthetic organic compound that belongs to the class of dihydropyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-2-methylaniline, 2-fluorobenzyl bromide, and ethyl acetoacetate.
Step 1: The first step involves the formation of the dihydropyridine ring. This can be achieved through a Hantzsch dihydropyridine synthesis, where ethyl acetoacetate, an aldehyde (such as formaldehyde), and ammonia or an amine (such as 3-chloro-2-methylaniline) are reacted under reflux conditions.
Step 2: The resulting dihydropyridine intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-fluorobenzyl bromide in the presence of a Lewis acid catalyst like aluminum chloride.
Step 3:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group (if present) to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Alcohols or amines.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, such as anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development.
Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity or receptor binding.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.
Electronics: It can be used in the synthesis of organic semiconductors or other electronic materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved would depend on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(3-chloro-2-methylphenyl)-1-(2-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(3-chloro-2-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness: The presence of the fluorine atom in N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs with different substituents on the benzyl group.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-13-16(21)8-4-10-18(13)23-19(25)15-7-5-11-24(20(15)26)12-14-6-2-3-9-17(14)22/h2-11H,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWKXRASLJRKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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